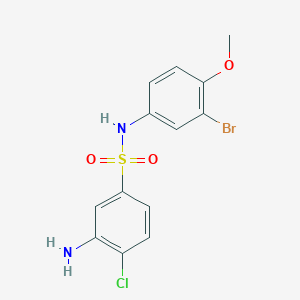
3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Applications
- Cell-Based Antitumor Screens : Sulfonamide-focused libraries, including compounds related to 3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide, have been evaluated in cell-based antitumor screens. Two compounds from these libraries showed potent cell cycle inhibition and progressed to clinical trials. They are used to disrupt tubulin polymerization and decrease the S phase fraction in various cancer cell lines, providing insights into oncolytic small molecules' gene expression changes and drug-sensitive cellular pathways (Owa et al., 2002).
Synthesis and Derivatization
- Novel Synthesis Techniques : Research has been conducted on the synthesis and derivatization of compounds similar to this compound. This includes the preparation of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides and their transformation into amine derivatives (Hartman & Halczenko, 1990).
Molecular Modeling and Drug Development
- CC-Chemokine Receptor 4 Antagonists : Studies on indazole arylsulfonamides, closely related to the compound , revealed their potential as human CC-chemokine receptor 4 antagonists. These compounds' efficacy depended on specific substituents, and molecular modeling helped identify the most potent compound for further development (Procopiou et al., 2013).
Pharmacophores in Drug Design
- Sulfonamide and Benzamide Pharmacophores : Research on N -(1-(4-Methoxyphenyl)-3-oxo-3-((4-( N -(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, which are structurally related to this compound, highlighted the significance of combining sulfonamide and benzamide pharmacophores in novel drug design. These compounds showed promising bioactivity results, influencing the development of new drugs (Tuğrak et al., 2020).
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Activity : Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized for their antimicrobial and antifungal activity. This research provides insights into the potential of these compounds as potent drugs in treating various bacterial and fungal infections (Chohan & Shad, 2011).
Environmental Microbiology
- Elimination of Sulfonamide Antibiotics : A novel microbial strategy for degrading sulfonamide antibiotics, like sulfamethoxazole, has been identified. This involves an unusual pathway of ipso-hydroxylation and fragmentation, suggesting new avenues for environmental bioremediation (Ricken et al., 2013).
Propiedades
IUPAC Name |
3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O3S/c1-20-13-5-2-8(6-10(13)14)17-21(18,19)9-3-4-11(15)12(16)7-9/h2-7,17H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOZEEQGRPIIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

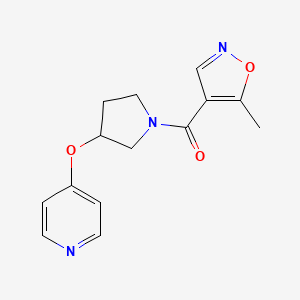
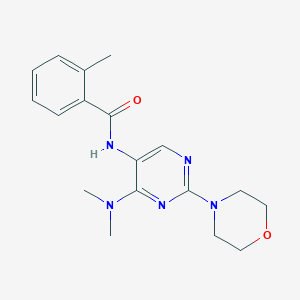
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)
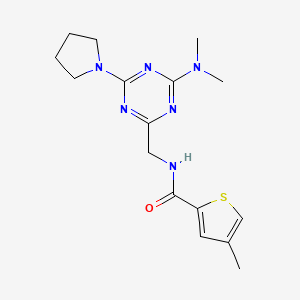

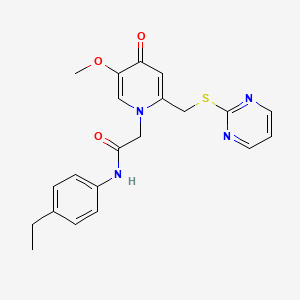
![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)

![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)
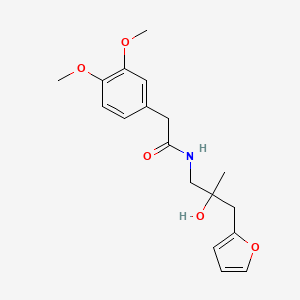
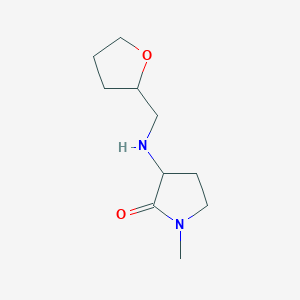
![1-(2-Ethoxyphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2954736.png)
